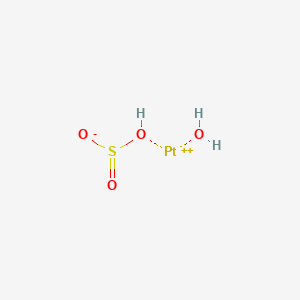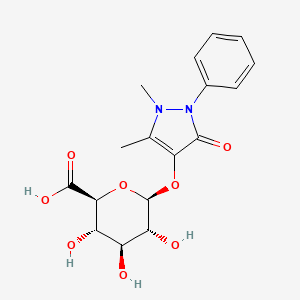
4-Hydroxyantipyrine glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyantipyrine glucuronide is a metabolite of antipyrine, a compound historically used as an analgesic and antipyretic. The compound is formed through the glucuronidation of 4-Hydroxyantipyrine, a process that enhances its solubility and facilitates its excretion from the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyantipyrine glucuronide typically involves the enzymatic glucuronidation of 4-Hydroxyantipyrine. This process is catalyzed by UDP-glucuronosyltransferase enzymes in the liver. The reaction conditions generally include the presence of UDP-glucuronic acid as a co-substrate .
Industrial Production Methods
Industrial production of this compound follows similar enzymatic pathways but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, including temperature, pH, and substrate concentration .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxyantipyrine glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions .
Common Reagents and Conditions
The glucuronidation reaction requires UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes. The reaction is typically carried out at physiological pH and temperature to mimic the conditions in the human liver .
Major Products
The major product of the glucuronidation reaction is this compound itself. Hydrolysis of this compound can regenerate 4-Hydroxyantipyrine and glucuronic acid .
Aplicaciones Científicas De Investigación
4-Hydroxyantipyrine glucuronide has several applications in scientific research:
Pharmacokinetics: It is used to study the metabolism and excretion of antipyrine and related compounds.
Toxicology: The compound helps in understanding the detoxification pathways of xenobiotics in the liver.
Analytical Chemistry: It serves as a standard in the development of analytical methods for detecting glucuronide conjugates in biological samples.
Drug Development: Insights into its formation and excretion are valuable for designing drugs with improved pharmacokinetic properties.
Mecanismo De Acción
4-Hydroxyantipyrine glucuronide exerts its effects primarily through its role in the detoxification and excretion of 4-Hydroxyantipyrine. The glucuronidation process increases the solubility of 4-Hydroxyantipyrine, facilitating its excretion via urine. This mechanism involves the molecular target UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid to 4-Hydroxyantipyrine .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyantipyrine: The parent compound, which undergoes glucuronidation to form 4-Hydroxyantipyrine glucuronide.
3-Hydroxymethylantipyrine: Another metabolite of antipyrine that undergoes similar metabolic pathways.
Norantipyrine: A demethylated metabolite of antipyrine.
Uniqueness
This compound is unique due to its enhanced solubility and excretion properties compared to its parent compound. This makes it a valuable marker for studying liver function and drug metabolism .
Propiedades
Número CAS |
28070-40-8 |
|---|---|
Fórmula molecular |
C17H20N2O8 |
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H20N2O8/c1-8-13(15(23)19(18(8)2)9-6-4-3-5-7-9)26-17-12(22)10(20)11(21)14(27-17)16(24)25/h3-7,10-12,14,17,20-22H,1-2H3,(H,24,25)/t10-,11-,12+,14-,17+/m0/s1 |
Clave InChI |
XVEWXARTQXMHQC-IZURVTBUSA-N |
SMILES isomérico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


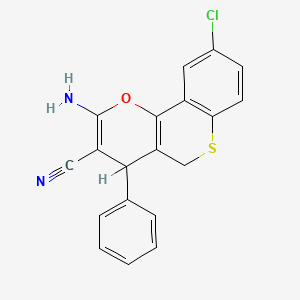
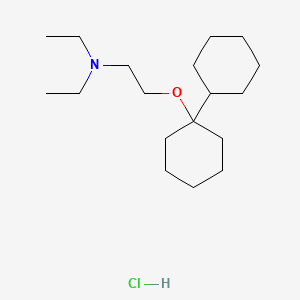
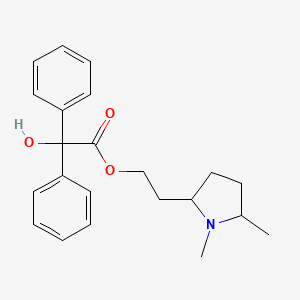
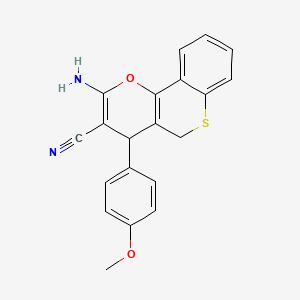
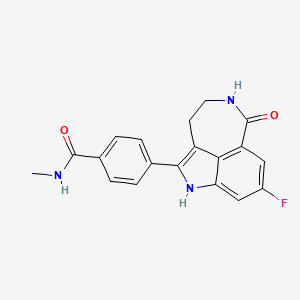
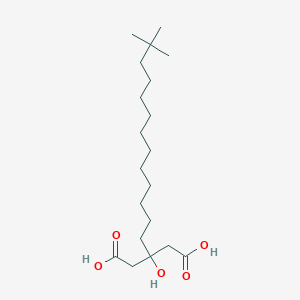

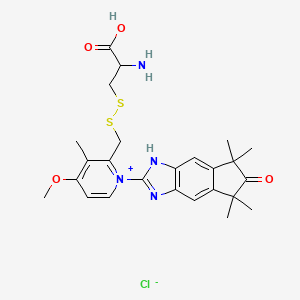

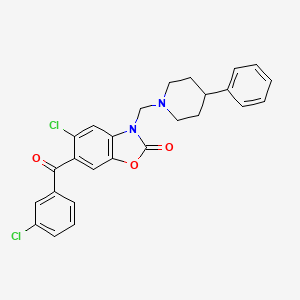
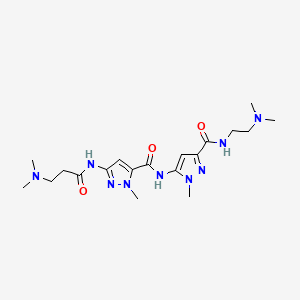

![(2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B12736596.png)
